

# Introduction: The Strategic Importance of Fluorinated Scaffolds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	4-Ethoxy-2,3-difluorobenzaldehyde
Cat. No.:	B176945

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In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[1]</sup> Within this context, fluorinated benzaldehydes have emerged as exceptionally valuable building blocks. Their aldehyde functionality serves as a versatile chemical handle for constructing complex molecular architectures, while the fluorine substituents provide a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic profiles.<sup>[2][3][4]</sup>

This guide provides a comprehensive technical overview of **4-Ethoxy-2,3-difluorobenzaldehyde** (CAS No: 126162-95-6), a specialized aromatic aldehyde. We will delve into its physicochemical properties, detail a robust synthetic protocol, explore its applications as a key intermediate in drug discovery, outline methods for its analytical characterization, and provide essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals who leverage advanced chemical intermediates to accelerate therapeutic innovation.

## Physicochemical and Safety Profile

**4-Ethoxy-2,3-difluorobenzaldehyde** is a substituted aromatic aldehyde whose properties are defined by the interplay of its difluoro, ethoxy, and formyl functional groups.

## Quantitative Data Summary

Property	Value	Source
IUPAC Name	4-Ethoxy-2,3-difluorobenzaldehyde	N/A
CAS Number	126162-95-6	<a href="#">[3][5]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> F <sub>2</sub> O <sub>2</sub>	<a href="#">[6]</a>
Molecular Weight	186.16 g/mol	<a href="#">[6]</a>
Appearance	White to off-white solid or powder	Supplier Data
Purity	Typically ≥97%	<a href="#">[7]</a>
Melting Point	Data not readily available. For comparison, the related compound 4-Ethoxy-3-methoxybenzaldehyde melts at 64-65 °C. <a href="#">[8]</a>	N/A
Boiling Point	Data not readily available. For comparison, the related compound 4-Ethoxybenzaldehyde boils at 255 °C. <a href="#">[4]</a>	N/A

## Safety & Handling

As a reactive chemical intermediate, **4-Ethoxy-2,3-difluorobenzaldehyde** requires careful handling in a laboratory setting.

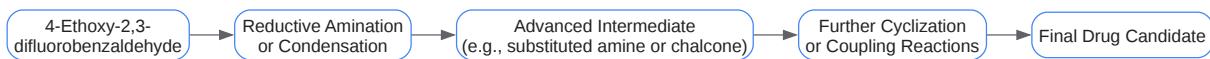
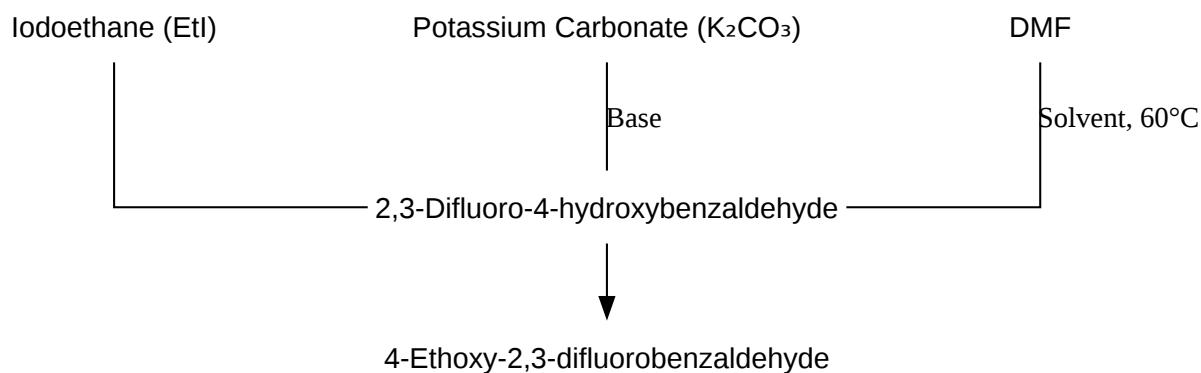
- Hazard Identification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[9\]](#)
- Personal Protective Equipment (PPE): Use in a well-ventilated area or under a chemical fume hood.[\[9\]](#) Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[\[9\]](#)

- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9]

# Synthesis Protocol: Ethylation of 2,3-Difluoro-4-hydroxybenzaldehyde

The most direct and widely applicable method for synthesizing **4-Ethoxy-2,3-difluorobenzaldehyde** is through a Williamson ether synthesis. This reaction involves the O-alkylation of the corresponding phenol, 2,3-Difluoro-4-hydroxybenzaldehyde, with an ethylating agent. The protocol described below is based on established methodologies for analogous fluorinated and ethoxylated benzaldehydes.<sup>[2]</sup>

## Reaction Scheme



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)